1,2-Dimethoxyethane

Beschreibung

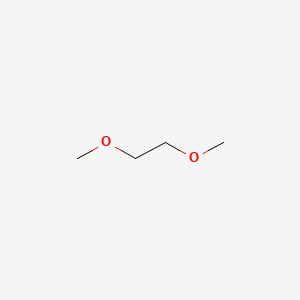

This compound is a diether that is the 1,2-dimethyl ether of ethane-1,2-diol. It has a role as a non-polar solvent. It is functionally related to an ethylene glycol.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-5-3-4-6-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHFKEDIFFGKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2, Array | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dimethoxyethane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethoxyethane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24991-55-7 | |

| Record name | Polyethylene glycol dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0025286 | |

| Record name | Ethylene glycol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Flash point 34 °F. Mildly toxic by ingestion and inhalation. Severely irritates skin and eyes. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [ICSC] Ether-like odor; [Merck Index] Fully miscible; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,2-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

185 °F at 760 mmHg (NTP, 1992), 82-83 °C @ 760 MM HG, 82-83 °C | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethoxyethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

32 °F (NTP, 1992), -2 °C, 29 °F(-2 °C) (CLOSED CUP), -2 °C c.c. | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), MISCIBLE WITH WATER, ALCOHOL; SOL IN HYDROCARBON SOLVENTS, SOL IN CHLOROFORM, ETHER, ACETONE, BENZENE, water solubility = 1.00X10+6 mg/l @ 25 °C, Solubility in water: miscible | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethoxyethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.868 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86285 @ 20 °C/4 °C, Relative density (water = 1): 0.86 | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (AIR= 1), Relative vapor density (air = 1): 3.1 | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg at 51.3 °F ; 60 mmHg at 67.5 °F (NTP, 1992), 48.0 [mmHg], 48 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 6.4 | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WATER-WHITE LIQUID, COLORLESS LIQUID | |

CAS No. |

110-71-4, 24991-55-7 | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEG-6 dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024991557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethoxyethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,2-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXS24JF5IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-72 °F (NTP, 1992), -58 °C; ALSO REPORTED AS -71 °C, -58 °C | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethoxyethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dimethoxyethane: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Overview

1,2-Dimethoxyethane (B42094) (DME), also known by synonyms such as glyme, monoglyme, ethylene (B1197577) glycol dimethyl ether, and dimethyl cellosolve, is a versatile, colorless liquid ether with a characteristic sharp, ethereal odor.[1][2][3] As a polar aprotic solvent, it is fully miscible with water and a wide range of organic solvents, including alcohols, ethers, and hydrocarbon solvents.[2][4] Its unique ability to dissolve both polar and nonpolar substances, coupled with its capacity to form chelate complexes with cations, makes it an invaluable solvent in numerous chemical applications, particularly in organometallic chemistry, polymer synthesis, and the development of pharmaceutical intermediates.[2][5][6] This guide provides a comprehensive overview of its core physical and chemical properties, safety considerations, relevant applications, and standard experimental protocols for its characterization.

Physical Properties

This compound is a volatile liquid that is less dense than water.[1][7] Its physical characteristics are critical for its application as a solvent, particularly its boiling point, which is higher than that of diethyl ether or tetrahydrofuran (B95107) (THF), allowing for reactions at elevated temperatures.[2][8]

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O₂ | [1][5][9] |

| Molecular Weight | 90.12 g/mol | [5][7][10] |

| Appearance | Clear, colorless liquid | [4][10] |

| Odor | Sharp, ethereal | [1][9] |

| Boiling Point | 82-85 °C (at 760 mmHg) | [7][9][10] |

| Melting Point | -58 °C to -72 °C | [7][9][10] |

| Density | 0.867 g/mL (at 25 °C) | [11] |

| Vapor Pressure | 48 - 66 hPa (at 20 °C) | [12] |

| Vapor Density | 3.1 (Air = 1) | [7] |

| Refractive Index (n²⁰/D) | 1.379 - 1.3813 | [1][9][11] |

| Solubility | Miscible with water, alcohol, ether, and hydrocarbon solvents.[2][4][6][9] | |

| Viscosity | ~0.46 cP | [13] |

| Partition Coefficient (log P) | -0.21 (at 25 °C) | [12] |

Chemical Properties

The chemical behavior of this compound is largely defined by its nature as a stable, polar aprotic diether.[2][11]

Solvent Characteristics and Reactivity

This compound is an excellent inert solvent for a variety of chemical reactions.[2] Its polarity and ability to dissolve a wide range of compounds, including salts and organometallic reagents, make it highly valuable.[5][6] A key feature is its function as a bidentate ligand, forming stable chelate complexes with metal cations (e.g., lithium, magnesium).[2][3] This chelating effect enhances the reactivity of organometallic reagents and is crucial for its application in Grignard reactions, hydride reductions, and palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings.[2][8][14]

Stability and Peroxide Formation

While generally stable in both acidic and alkaline media, this compound shares a significant hazard with other ethers: the potential to form explosive peroxides upon exposure to air, light, and heat.[2][4][15][16] These peroxides are higher boiling than the ether itself and can concentrate during distillation, posing a severe explosion risk, especially if distilled to dryness.[2] It is imperative to test for the presence of peroxides before heating or distilling and to store the solvent under an inert gas, away from light and heat sources.[11][17][18]

Incompatibilities

This compound is incompatible with strong oxidizing agents, strong acids, and lithium aluminum hydride.[15] A violent reaction can occur when it comes into contact with lithium aluminum hydride, potentially leading to fire.[1][15]

Applications in Research and Drug Development

The unique solvent properties of this compound make it a preferred choice in specialized research and industrial settings, including pharmaceuticals.

-

Organometallic Chemistry : It is frequently used as a higher-boiling-point alternative to THF in organometallic reactions.[2][8] Its ability to chelate metal ions stabilizes reactive intermediates and can improve reaction yields and selectivity.[10][14] It is a key solvent in Grignard reactions, hydride reductions, and palladium-catalyzed reactions.[2][5][8]

-

Pharmaceutical Synthesis : In drug development and manufacturing, it serves as a reaction medium for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, especially in reactions that are sensitive to moisture.[5]

-

Polymer and Materials Science : It acts as a solvent in the production of polymers like polyethers and polyesters and is used for etching fluoropolymers with alkali metal dispersions.[5][8]

-

Battery Technology : Combined with high-permittivity solvents, this compound is used as the low-viscosity component of electrolyte solutions in lithium-ion batteries, enhancing ionic conductivity and low-temperature performance.[2][5][8]

Safety Information

This compound is a highly flammable liquid and vapor that poses several health hazards.[4][12] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, away from ignition sources.[7][17]

Table 2: Summary of Safety and Hazard Data

| Hazard Information | Details | Source(s) |

| GHS Hazard Statements | H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H332: Harmful if inhaled.H360FD: May damage fertility. May damage the unborn child. | [4][12][19][20] |

| GHS Pictograms | GHS02 (Flammable), GHS07 (Exclamation Mark), GHS08 (Health Hazard) | [3][12] |

| Precautionary Statements | P201, P202, P210, P233, P280 | [12][19][20] |

| Flash Point | -6 to 5 °C (closed cup) | [9][16] |

| Autoignition Temperature | ~202 °C (395-396 °F) | [7] |

| Explosive Limits (in air) | Lower (LEL): 1.6%Upper (UEL): 10.4% | [7] |

| Toxicity | Mildly toxic by ingestion and inhalation.[1][7] Severely irritates skin and eyes.[1] Animal tests indicate potential for reproductive toxicity.[17] | |

| Special Hazard | May form explosive peroxides (EUH019).[19][20] |

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its use in research and manufacturing. Below are generalized methodologies for key experiments.

Protocol for Boiling Point Determination

The boiling point can be determined via atmospheric distillation.

-

Apparatus Setup : Assemble a standard distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Preparation : Fill the round-bottom flask to approximately two-thirds of its volume with this compound and add a few boiling chips to ensure smooth boiling.

-

Heating : Gently heat the flask using a heating mantle.

-

Measurement : Record the temperature at which a steady stream of distillate is collected and the temperature reading on the thermometer remains constant. This temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point varies with pressure.

Protocol for Density Measurement

Density can be accurately measured using a pycnometer or a digital densitometer.[21][22][23]

-

Apparatus Preparation : Clean and dry a pycnometer of known volume. Determine its mass when empty.

-

Water Calibration : Fill the pycnometer with deionized water of a known temperature and record the mass. Use this to confirm the precise volume of the pycnometer.

-

Sample Measurement : Empty and dry the pycnometer, then fill it with this compound at the same temperature. Record the mass.

-

Calculation : The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Protocol for Viscosity Measurement

Viscosity can be determined using a variety of viscometers, such as a vibrating-wire instrument or a glass capillary viscometer (e.g., Ubbelohde).[22][24][25]

-

Apparatus Setup : Use a calibrated viscometer placed in a constant-temperature water bath to maintain the desired measurement temperature.

-

Sample Introduction : Introduce a precise volume of this compound into the viscometer.

-

Measurement : Allow the sample to reach thermal equilibrium. Measure the time it takes for the liquid to flow between two marked points on the capillary.

-

Calculation : The kinematic viscosity is calculated using the measured flow time and the viscometer's calibration constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.

Protocol for Refractive Index Measurement

The refractive index is measured using a refractometer.[1][26]

-

Instrument Calibration : Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application : Place a few drops of this compound onto the clean, dry prism of the refractometer.

-

Measurement : Close the prism and allow the sample to reach the instrument's set temperature (typically 20 °C).

-

Reading : View the scale through the eyepiece and record the refractive index value where the boundary between the light and dark regions falls.

Protocol for Peroxide Testing

This is a critical safety test to be performed before heating or distilling any stored this compound.

-

Reagent Preparation : Prepare a fresh 10% aqueous solution of potassium iodide (KI).

-

Test Procedure : Add 1 mL of the this compound sample to 1 mL of the KI solution in a test tube. Shake the mixture.

-

Observation : The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color correlates with the concentration of peroxides. A drop of starch solution can be added; a dark blue-black color confirms the presence of peroxides.

References

- 1. This compound | C4H10O2 | CID 8071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The usages of this compound :: funnychemical [funnychemical.webnode.page]

- 3. Dimethoxyethane - Wikipedia [en.wikipedia.org]

- 4. 1 2-Dimethoxyethane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Applications of Dimethoxyethane_Chemicalbook [chemicalbook.com]

- 9. This compound [drugfuture.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound | 110-71-4 [chemicalbook.com]

- 12. carlroth.com [carlroth.com]

- 13. This compound [stenutz.eu]

- 14. nbinno.com [nbinno.com]

- 15. This compound(110-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. meisenbaochem.com [meisenbaochem.com]

- 17. echemi.com [echemi.com]

- 18. echemi.com [echemi.com]

- 19. chemos.de [chemos.de]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. The 2-methoxyethanol + this compound binary solvent system. Refractive index and related properties from 0 to 70 ○C | Journal de Chimie Physique et de Physico-Chimie Biologique [jcp.edpsciences.org]

1,2-Dimethoxyethane CAS number and molecular weight

An In-depth Technical Guide to 1,2-Dimethoxyethane (B42094)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (DME), a versatile acyclic ether solvent. It is also known as glyme, monoglyme, dimethyl glycol, or ethylene (B1197577) glycol dimethyl ether.[1][2][3] Due to its chemical properties, it is a valuable solvent in a wide range of applications, including organometallic chemistry, pharmaceutical synthesis, and energy storage technologies.[4][5] This document details its physicochemical properties, key applications, experimental protocols, and safety information.

Core Chemical Identifiers

The fundamental identification and structural information for this compound are summarized below.

| Identifier | Value |

| CAS Number | 110-71-4[6][7][8][9][10] |

| Molecular Formula | C₄H₁₀O₂[6] |

| Molecular Weight | 90.12 g/mol [4][6][7][11] |

| Linear Formula | CH₃OCH₂CH₂OCH₃[7][8] |

| SMILES String | COCCOC[7] |

| EC Number | 203-794-9[7][8][10] |

| UN Number | 2252[12] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic sharp, ether-like odor.[1][11][13] It is a stable, aprotic solvent that is miscible with water and many organic solvents.[1][2] Its key physical and chemical properties are detailed in the table below.

| Property | Value |

| Appearance | Colorless liquid[6] |

| Density | 0.867 g/mL at 25 °C[1][7][14] |

| Boiling Point | 82 - 85 °C[1][2][6][7] |

| Melting Point | -58 °C[2][6][7] |

| Vapor Pressure | 48 mmHg at 20 °C[7] |

| Vapor Density | 3.1 (relative to air)[1][7][11] |

| Refractive Index | n20/D 1.379[1][7][8] |

| Water Solubility | Miscible[2][11] |

Applications in Research and Development

This compound's utility stems from its ability to act as a higher-boiling-point alternative to solvents like diethyl ether and THF and its capacity to form chelate complexes with cations, acting as a bidentate ligand.[2][3] This property is particularly valuable in stabilizing reactive intermediates in organometallic chemistry.[5][6]

Caption: Key application areas of this compound.

-

Organometallic Chemistry : It is frequently used as a solvent and ligand in reactions such as Grignard reactions, hydride reductions, and palladium-catalyzed cross-couplings (e.g., Suzuki and Stille reactions).[2][3][5]

-

Battery Technology : In lithium-ion batteries, DME serves as a low-viscosity component of the electrolyte solvent, enhancing ionic conductivity and improving low-temperature performance.[2][4][6]

-

Pharmaceutical and Agrochemical Synthesis : Its excellent solvating properties for a wide range of compounds make it an ideal medium for the synthesis of active pharmaceutical ingredients and intermediates.[4][6]

-

Polymer Science : DME is used as a solvent in the production of polymers like polyethers and polyesters and for the etching of fluoropolymers.[3][4]

Experimental Protocols

The following sections provide generalized methodologies for common experimental procedures involving this compound.

Representative Protocol: Suzuki Cross-Coupling Reaction

Suzuki coupling is a cornerstone of C-C bond formation in drug development. This compound is an effective solvent due to its ability to dissolve both organic reagents and inorganic bases and to coordinate with the palladium catalyst.

Methodology:

-

Reaction Setup : A flame-dried Schlenk flask or round-bottom flask is equipped with a magnetic stir bar and a condenser.

-

Inert Atmosphere : The apparatus is purged with an inert gas (e.g., Argon or Nitrogen) to exclude oxygen and moisture.

-

Reagent Addition : The aryl halide (1.0 eq.), boronic acid or ester (1.1-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.) are added to the flask.

-

Solvent Addition : Anhydrous this compound is added via syringe or cannula. A co-solvent, typically water, is often added to facilitate the dissolution of the inorganic base.

-

Reaction : The mixture is heated (typically 60-85 °C) and stirred under the inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up : Upon cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification : The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography.

Caption: General workflow for a Suzuki cross-coupling reaction.

Safety and Handling

This compound is a highly flammable liquid and poses several health hazards.[11][15] Proper handling and storage are critical to ensure laboratory safety.

Safety Data Summary

| Hazard Category | Data |

| GHS Pictograms | GHS02 (Flammable), GHS07 (Exclamation Mark), GHS08 (Health Hazard)[2] |

| Signal Word | Danger[2][7] |

| Hazard Statements | H225 (Highly flammable liquid and vapour), H332 (Harmful if inhaled), H360FD (May damage fertility. May damage the unborn child)[2][7][10] |

| Supplemental Hazard | EUH019 (May form explosive peroxides)[15] |

| Flash Point | -2 °C to 5 °C (closed cup)[7][8] |

| Autoignition Temp. | ~202 °C (396 °F)[7][11] |

| Explosive Limits | LEL: 1.6%, UEL: 10.4%[7][11] |

Handling and Storage Protocols

-

Handling : Always handle this compound in a well-ventilated area or a chemical fume hood.[15][16] Use non-sparking tools and ground all equipment to prevent static discharge.[15][16] Personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and appropriate gloves, must be worn.[12][14] Avoid inhalation of vapors and contact with skin and eyes.[12][16]

-

Storage : Store in a cool, dry, well-ventilated, fireproof area away from heat, sparks, and open flames.[15][16] Keep containers tightly closed and store separately from strong oxidizing agents.[16] Due to the risk of peroxide formation, containers should be dated upon opening and tested for peroxides before use, especially before distillation.[1]

Caption: Safe handling workflow for this compound in a lab.

References

- 1. This compound | 110-71-4 [chemicalbook.com]

- 2. Dimethoxyethane - Wikipedia [en.wikipedia.org]

- 3. Applications of Dimethoxyethane_Chemicalbook [chemicalbook.com]

- 4. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound analytical standard 110-71-4 [sigmaaldrich.com]

- 8. This compound | 307432 | Solstice Advanced Materials [lab.solstice.com]

- 9. This compound | CAS#:110-71-4 | Chemsrc [chemsrc.com]

- 10. carlroth.com [carlroth.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. This compound | C4H10O2 | CID 8071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chemos.de [chemos.de]

- 16. echemi.com [echemi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Production of 1,2-Dimethoxyethane (B42094)

Introduction

This compound, commonly known as DME or glyme, is a versatile, colorless liquid with a faint ether-like odor.[1] It is an aprotic solvent widely utilized in various chemical applications due to its ability to dissolve a broad range of polar and nonpolar substances.[2][3] Its properties, including low viscosity, a relatively high boiling point, and the capacity to form chelate complexes with cations, make it an invaluable solvent in organometallic chemistry, particularly for Grignard reactions, hydride reductions, and palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings.[4][5] In the pharmaceutical industry, DME serves as a crucial solvent for the synthesis of active pharmaceutical ingredients (APIs) and intermediates, especially in moisture-sensitive reactions.[3] Furthermore, it is a key component in the electrolyte solutions for lithium-ion batteries.[3] This guide provides a comprehensive overview of the primary synthesis and production methods for this compound, complete with experimental protocols and quantitative data.

Synthesis and Production Methodologies

There are several established routes for the synthesis of this compound, ranging from large-scale industrial processes to laboratory-scale preparations. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Industrial Production: Reaction of Dimethyl Ether with Ethylene (B1197577) Oxide

The primary industrial method for producing this compound involves the reaction of dimethyl ether with ethylene oxide.[4] This process is typically catalyzed by Lewis acids, such as boron trifluoride.[5]

Reaction: CH₃OCH₃ + CH₂CH₂O → CH₃OCH₂CH₂OCH₃[4]

This method can also produce a series of higher glymes (di-, tri-, and tetraglyme) as byproducts. The reaction mixture is subsequently separated by distillation to isolate the desired monoglyme. A study utilizing a ZrO₂/TiO₂ catalyst in a fixed-bed reactor for the one-step synthesis from dimethyl ether (DME) and ethylene oxide (EO) demonstrated high efficiency.[6]

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers, applicable to the synthesis of this compound in a laboratory setting.[7][8] This Sₙ2 reaction involves an alkoxide nucleophile reacting with an alkyl halide.[8] For this compound, this can be achieved by reacting the sodium salt of 2-methoxyethanol (B45455) with a methylating agent like chloromethane.[5]

Reaction Steps:

-

Alkoxide Formation: CH₃OCH₂CH₂OH + Na → CH₃OCH₂CH₂ONa + ½ H₂

-

Ether Formation: CH₃OCH₂CH₂ONa + CH₃Cl → CH₃OCH₂CH₂OCH₃ + NaCl

This method is highly effective for producing both symmetrical and asymmetrical ethers and remains one of the simplest and most popular preparation techniques.[7]

Catalytic Etherification of Ethylene Glycol with Methanol

A more recent and sustainable approach involves the direct etherification of ethylene glycol with methanol.[9] This method often employs solid acid catalysts, such as zeolites, to facilitate the reaction.

Reaction: HOCH₂CH₂OH + 2 CH₃OH → CH₃OCH₂CH₂OCH₃ + 2 H₂O

Research has shown that a SAPO-34 zeolite catalyst is particularly effective for this process, offering high selectivity for this compound while minimizing the formation of byproducts like 1,4-dioxane.[9] This route is considered a green chemistry approach as it can utilize renewable resources.[10]

Quantitative Data Summary

The following tables summarize quantitative data for the different synthesis methods, providing a basis for comparison.

| Synthesis Method | Catalyst | Temperature (°C) | Pressure (MPa) | Reactants | Conversion (%) | Selectivity (%) | Reference |

| Reaction of DME and EO | ZrO₂/TiO₂ | 80 | 0.6 | Dimethyl Ether, Ethylene Oxide | 100 (of EO) | >89.5 (for glymes) | [6] |

| Etherification of EG | SAPO-34 Zeolite | Not Specified | Not Specified | Ethylene Glycol, Methanol | ~96.7 | 79.4 (for DME) | [9] |

Table 1: Comparison of Synthesis Methods

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₂ | |

| Molar Mass | 90.12 g/mol | |

| Boiling Point | 85 °C | [11] |

| Melting Point | -58 °C | [11] |

| Density | 0.867 g/mL at 25 °C | [11] |

| Refractive Index | n20/D 1.379 | [11] |

| Vapor Pressure | 48 mmHg at 20 °C | [11] |

| Flash Point | 5 °C (closed cup) | [11] |

Table 2: Physicochemical Properties of this compound

Experimental Protocols

Protocol 1: Laboratory Synthesis via Williamson Ether Synthesis

This protocol is a representative procedure for the synthesis of this compound based on the Williamson ether synthesis.

Materials:

-

2-methoxyethanol

-

Sodium metal

-

Methyl iodide (or chloromethane)

-

Anhydrous diethyl ether (as solvent)

-

Standard reflux apparatus with a drying tube

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Alkoxide Preparation: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place freshly cut sodium metal in anhydrous diethyl ether.

-

Slowly add 2-methoxyethanol dropwise to the flask with stirring. The reaction is exothermic and will produce hydrogen gas. Continue stirring until all the sodium has reacted to form sodium 2-methoxyethoxide.

-

Ether Formation: Cool the flask in an ice bath. Slowly add methyl iodide dropwise from the dropping funnel.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and carefully quench with water to dissolve the sodium iodide precipitate.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with water, followed by a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Purification: Filter off the drying agent and purify the resulting liquid by fractional distillation to obtain pure this compound (boiling point: 85 °C).[11]

Protocol 2: Purification of this compound

For many applications, especially in organometallic chemistry, highly pure and anhydrous this compound is required.

Materials:

-

Commercial grade this compound

-

Calcium chloride (anhydrous)

-

Lithium aluminum hydride (LiAlH₄) or sodium metal

-

Distillation apparatus

Procedure:

-

Pre-drying: Partially dry the commercial this compound by letting it stand over anhydrous calcium chloride for several hours.[12]

-

Final Drying and Distillation: Decant the partially dried solvent into a dry distillation flask containing a drying agent such as lithium aluminum hydride or sodium ribbon.[12]

-

Caution: Lithium aluminum hydride reacts violently with water. Ensure the solvent is reasonably dry before this step.

-

Reflux the solvent for several hours under an inert atmosphere (e.g., nitrogen or argon).

-

Distill the this compound directly from the drying agent, collecting the fraction that boils at 85 °C.[12]

-

Store the purified, anhydrous solvent over sodium ribbon or molecular sieves to maintain its dryness.[12]

Safety and Handling

This compound is a highly flammable liquid and vapor.[13] It may also form explosive peroxides upon exposure to air, especially when anhydrous.[14]

-

Handling:

-

Storage:

-

Spills:

Visualizations

Caption: Primary synthesis pathways for this compound.

Caption: General experimental workflow for laboratory synthesis.

References

- 1. archiwumredakcjapimosppl.publisherspanel.com [archiwumredakcjapimosppl.publisherspanel.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 4. Dimethoxyethane - Wikipedia [en.wikipedia.org]

- 5. Dimethoxyethane [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Selective synthesis of dimethoxyethane via directly catalytic etherification of crude ethylene glycol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound purification grade 110-71-4 [sigmaaldrich.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. chemos.de [chemos.de]

- 15. echemi.com [echemi.com]

- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Safety of 1,2-Dimethoxyethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for 1,2-Dimethoxyethane (DME), a widely used aprotic solvent in research and pharmaceutical development. This document summarizes key quantitative safety data, details the experimental methodologies for determining these values, and visualizes the interconnected safety hazards associated with its use.

Core Safety Data

The following tables provide a consolidated overview of the physical, chemical, and toxicological properties of this compound, compiled from various Safety Data Sheets (SDS) and chemical safety databases.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₄H₁₀O₂ | [1] |

| Molecular Weight | 90.12 g/mol | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Sharp, ethereal | [1][3] |

| Boiling Point | 85 °C (185 °F) at 760 mmHg | [2] |

| Melting Point | -58 °C (-72 °F) | [2][4] |

| Density | 0.868 g/cm³ at 20 °C (68 °F) | [2][5] |

| Vapor Pressure | 61.2 mmHg at 20 °C | [6] |

| Vapor Density | 3.1 (Air = 1) | [2][6] |

| Water Solubility | Miscible | [3] |

| log P (Octanol/Water) | -0.21 at 25 °C | [5] |

Table 2: Flammability Data

| Property | Value | Source |

| Flash Point | -2 °C (28.4 °F) to -6 °C (21.2 °F) (Closed Cup) | [3][6] |

| Autoignition Temperature | 202 °C (395 °F) | [2][3] |

| Lower Explosive Limit (LEL) | 1.6% | [2] |

| Upper Explosive Limit (UEL) | 10.4% | [2] |

| GHS Flammability Classification | Flammable Liquid, Category 2 | [7][8] |

Table 3: Toxicological Data

| Endpoint | Value | Species | Route | Source |

| LD50 | 775 mg/kg | Rat | Oral | [6] |

| LD50 | 3200 mg/kg | Mouse | Oral | [6] |

| LD50 | 320 mg/kg | Rabbit | Oral | [6] |

| LD50 | >2000 mg/kg | Rabbit | Dermal | [9] |

| LC50 | Not explicitly stated, but classified as Harmful if Inhaled (Category 4) | - | Inhalation | [7][8] |

| GHS Health Hazard Classifications | - Skin Irritation, Category 2- Reproductive Toxicity, Category 1B- Acute Toxicity (Inhalation), Category 4 | - | - | [3][7][8] |

Experimental Protocols

The quantitative safety data presented above are determined through standardized experimental protocols. The following sections detail the methodologies for the key experiments cited.

Acute Oral Toxicity (LD50)

The oral LD50 values are typically determined following the OECD Test Guideline 401: Acute Oral Toxicity or similar protocols like OECD 425: Acute Oral Toxicity: Up-and-Down Procedure .[8][10]

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[8] Observations of effects and mortality are made over a period of at least 14 days.[8] The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[8]

-

Procedure Outline (based on OECD 401):

-

Animal Selection: Healthy, young adult rodents (e.g., rats, mice) are used.[8]

-

Dose Administration: The test substance, in this case, this compound, is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[8] At least three dose levels are typically used to produce a range of toxic effects and mortality rates.[8]

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes immediately after dosing and periodically for at least 14 days.[8] Body weight is recorded weekly.

-

Pathology: All animals (including those that die during the test and survivors at the end) are subjected to a gross necropsy.[10]

-

Data Analysis: The LD50 is calculated using a recognized statistical method.[8]

-

Skin Irritation

The skin irritation potential is assessed using methods such as the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method .[7][11] This in vitro method is a replacement for the traditional in vivo animal test (OECD TG 404).[7][12]

-

Principle: This test uses a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[7] The test chemical is applied topically to the RhE tissue. Skin irritation is identified by its ability to decrease cell viability below a defined threshold.[13]

-

Procedure Outline (based on OECD 439):

-

Tissue Preparation: The RhE tissue is pre-incubated in a culture medium.

-

Chemical Application: A defined amount of this compound is applied directly to the surface of the RhE tissue.

-

Exposure and Incubation: The tissue is exposed to the chemical for a specified period (e.g., up to 4 hours), after which it is rinsed and incubated in a fresh medium.[7]

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (like MTT) into a colored formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically.[13]

-

Classification: A chemical is classified as a skin irritant (UN GHS Category 2) if the tissue viability is reduced to ≤ 50% of the negative control.[7]

-

Reproductive Toxicity

The classification of this compound as a Category 1B reproductive toxicant is based on evidence from animal studies, likely following protocols similar to the OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test or the more comprehensive OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study .[3][9]

-

Principle: The test substance is administered to male and female animals before and during mating, and to females during gestation and lactation.[14] The study is designed to provide information on potential effects on male and female reproductive performance, including gonadal function, mating behavior, conception, and the development of the offspring.[3]

-

Procedure Outline (based on OECD 421):

-

Animal Dosing: Several groups of male and female rats are administered graduated doses of this compound.[14] Males are dosed for a minimum of four weeks, and females are dosed throughout the study.[14]

-

Mating: Animals are paired for mating.[14]

-

Observation: Observations include monitoring for effects on mating performance, fertility, length of gestation, and parturition. The offspring are examined for viability, growth, and any developmental abnormalities.[3]

-

Pathology: Parent animals and offspring are subjected to detailed macroscopic and microscopic examination, with a particular focus on the reproductive organs.[14]

-

Evaluation: The findings are evaluated to determine the potential of the substance to cause adverse effects on fertility or the developing fetus.[14]

-

Flash Point Determination

The flash point is determined using a closed-cup method, as specified by standards like ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester .[5][15]

-

Principle: A brass test cup is filled with the liquid, and the temperature is increased at a controlled rate while the sample is stirred.[2] An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[2]

-

Procedure Outline (based on ASTM D93):

-

Apparatus: A Pensky-Martens closed-cup tester is used.[5]

-

Sample Preparation: The test cup is filled with this compound to a specified level.[16]

-

Heating and Stirring: The sample is heated at a slow, constant rate while being continuously stirred.[17]

-

Ignition Test: At regular temperature intervals, the stirring is stopped, and a test flame is lowered into the cup.[17]

-

Endpoint: The flash point is the temperature at which a distinct flash is observed inside the cup.[16]

-

Autoignition Temperature Determination

The autoignition temperature is measured according to standards like ASTM E659: Standard Test Method for Autoignition Temperature of Liquid Chemicals .[1][18]

-

Principle: The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source.[1]

-

Procedure Outline (based on ASTM E659):

-

Apparatus: A uniformly heated 500-mL flask is placed in a temperature-controlled oven.[18][19]

-

Procedure: A small, measured amount of this compound is injected into the heated flask.[18]

-

Observation: The time to ignition and the temperature are recorded. The test is repeated at various temperatures and sample volumes to find the lowest temperature that results in ignition.[18]

-

Explosive Limits Determination

The lower and upper explosive limits (LEL and UEL) are determined using a method such as ASTM E681: Standard Test Method for Concentration Limits of Flammability of Chemicals (Vapors and Gases) .[20][21]

-

Principle: This test determines the minimum and maximum concentrations of a flammable vapor in air that can propagate a flame.[20]

-

Procedure Outline (based on ASTM E681):

-

Apparatus: A closed vessel (typically a glass flask) of a specified volume is used.[20]

-

Mixture Preparation: A known concentration of this compound vapor is mixed with air inside the vessel at a specific temperature and pressure.[20]

-

Ignition: An ignition source (e.g., an electric spark) is activated within the vessel.[20]

-

Observation: The mixture is observed for flame propagation away from the ignition source.[20]

-

Endpoint: The test is repeated with varying concentrations to determine the LEL (the lowest concentration at which flame propagation occurs) and the UEL (the highest concentration at which flame propagation occurs).[20]

-

Safety Hazard Relationships

The various hazards associated with this compound are interconnected. The following diagram illustrates the logical relationships between its properties and the potential safety incidents.

Caption: Logical flow of this compound's inherent hazards to potential incidents.

References

- 1. Autoignition temperature - Wikipedia [en.wikipedia.org]

- 2. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. senzagen.com [senzagen.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. precisionlubrication.com [precisionlubrication.com]

- 16. scribd.com [scribd.com]

- 17. ptplab.net [ptplab.net]

- 18. Autoignition Temperature (AIT) - Prime Process Safety Center [primeprocesssafety.com]

- 19. Autoignition_temperature [chemeurope.com]

- 20. Flammability Limits (LFL/UFL) - Prime Process Safety Center [primeprocesssafety.com]

- 21. calnesis.com [calnesis.com]

An In-depth Technical Guide to the Solubility of 1,2-Dimethoxyethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of 1,2-dimethoxyethane (B42094) (DME), a versatile and widely used aprotic polar solvent. The information compiled herein is intended to support research and development activities where DME is considered as a solvent, reaction medium, or component in a formulation.

Core Concepts: Solubility and Miscibility of this compound

This compound (also known as glyme, monoglyme, or ethylene (B1197577) glycol dimethyl ether) is a diether that exhibits a unique combination of polar and non-polar characteristics. This dual nature, stemming from the presence of two ether oxygen atoms and a hydrocarbon backbone, allows it to be miscible with a broad spectrum of organic solvents as well as water.[1][2][3] Its ability to solvate both cations and neutral molecules makes it a valuable solvent in a variety of applications, including organic synthesis, electrochemistry, and pharmaceutical sciences.[4]

Generally, DME is considered to be fully miscible with many common organic solvents, meaning they form a homogeneous solution in all proportions.[1][2][3][5] This high degree of miscibility is the primary reason for the limited availability of classical quantitative solubility data (e.g., g/100 mL) in the scientific literature. Liquid-liquid equilibrium (LLE) data, which characterizes the mutual solubility of partially miscible liquids, is therefore not commonly reported for binary systems of DME with many organic solvents.